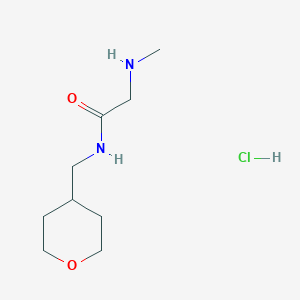![molecular formula C12H24ClNO B1456174 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220020-76-7](/img/structure/B1456174.png)
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220020-76-7 . It has a molecular weight of 233.78 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H23NO.ClH/c1-2-8-13-12(6-1)7-9-14-10-11-4-3-5-11;/h11-13H,1-10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 233.78 . The compound has a linear formula of C12H24ClNO .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- In the realm of organic synthesis and chemical structure elucidation, compounds similar to 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride are synthesized and structurally characterized to understand their chemical properties and potential applications. For instance, the synthesis of Schiff and Mannich bases from isatin derivatives involved reactions with compounds structurally similar to this compound. These compounds' chemical structures were confirmed using IR, 1H and 13C NMR data, and elemental analysis, indicating their utility in synthetic organic chemistry and structural biology (Bekircan & Bektaş, 2008).
Impurity Identification in Pharmaceutical Compounds
- Piperidine derivatives, akin to this compound, are also pivotal in pharmaceutical analysis. A study focused on cloperastine hydrochloride, a piperidine derivative, involved the identification and quantification of its impurities. This research is crucial for ensuring the purity and safety of pharmaceutical compounds, indicating the broader applicability of similar chemical structures in drug development and quality control processes (Liu et al., 2020).
Bioactive Molecule Synthesis and Analysis
- Compounds structurally related to this compound are synthesized and analyzed for their bioactive properties. For instance, a study involved synthesizing a novel compound by condensation of another compound with 1-(2-chloro-ethyl)-piperidine hydrochloride. The study highlights the importance of such compounds in synthesizing bioactive molecules and exploring their potential biological importance (Thimmegowda et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-8-13-12(6-1)7-9-14-10-11-4-3-5-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZJFAGPGMSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)


![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)





![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456111.png)


